molecular formula C13H20BNO4 B2586355 (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid CAS No. 1310481-47-0

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid

Cat. No.: B2586355
CAS No.: 1310481-47-0
M. Wt: 265.12
InChI Key: KNYILTVMRTVCDV-UHFFFAOYSA-N
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Description

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid is an organic compound with the molecular formula C13H20BNO4 It is a boronic acid derivative that contains a phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromoaniline.

    Protection: The amino group of 4-bromoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form 4-bromo-N-Boc-aniline.

    Coupling Reaction: The protected aniline undergoes a Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For deprotection and substitution reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Widely used in organic synthesis to form biaryl compounds.

    Ligand Synthesis: Used in the preparation of ligands for catalysis.

Biology

    Protease Inhibitors: Boronic acids are known to inhibit proteases, making them useful in biological research.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its ability to form stable complexes with biological molecules.

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)aminophenylboronic acid
  • 4-tert-Butylphenylboronic acid
  • 4-(N-Boc-amino)phenylboronic acid

Uniqueness

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected aminoethyl group. This combination allows for versatile chemical modifications and applications in various fields.

Biological Activity

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid, with the CAS number 1310481-47-0, is a boronic acid derivative notable for its biological activity, particularly in enzyme inhibition and drug development. This compound combines a boronic acid functionality with a tert-butoxycarbonyl (Boc) protected amino group, which enhances its versatility in biological applications.

Molecular Formula : C13H20BNO4
Molecular Weight : 265.11 g/mol
Structure : The compound features a phenyl ring substituted with a Boc-protected aminoethyl group, providing sites for chemical modifications and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of protease inhibition, where boronic acids can bind to the active sites of enzymes, effectively blocking their activity. The mechanism involves the formation of stable boronate esters with hydroxyl groups present in target proteins or small molecules.

1. Protease Inhibition

Boronic acids are recognized for their role as protease inhibitors, which are crucial in various biological processes and therapeutic applications. Studies have shown that this compound can inhibit serine proteases, making it a potential candidate for drug development targeting diseases involving protease dysregulation .

2. Drug Development

Research indicates that compounds similar to this compound have been utilized in the development of novel therapeutics for conditions such as cancer and infectious diseases. Its ability to inhibit specific enzymes can be harnessed to design drugs that target resistant strains of bacteria or cancer cells .

Case Study 1: Inhibition of Plasmodium falciparum SUB1

In studies focusing on malaria treatment, peptidic boronic acids were developed as inhibitors against Plasmodium falciparum SUB1. Modifications similar to those found in this compound resulted in improved drug-like properties, including increased selectivity and reduced toxicity .

Case Study 2: Anticancer Activity

Recent investigations into pyrimidine-based drugs demonstrated that derivatives containing boronic acid functionalities exhibit significant anticancer properties. For instance, compounds with similar structural motifs showed potent inhibitory effects against various cancer cell lines, indicating that this compound may also possess similar therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC50/MIC ValuesNotes
This compoundProtease InhibitionNot specifiedEffective against serine proteases
4-(tert-Butoxycarbonyl)-aminophenylboronic acidAnticancer0.126 μMStrong inhibitory effect on MDA-MB-231 cells
4-(N-Boc-amino)-phenylboronic acidAntimicrobial4–8 μg/mLActive against MRSA and Mycobacterium

Safety and Handling

While this compound is valuable in research and therapeutic contexts, it is essential to observe safety precautions due to its classification as harmful if ingested or if it comes into contact with skin or eyes. Proper protective equipment should be used when handling this compound to prevent exposure-related risks .

Properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYILTVMRTVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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